阿加曲班杂质 B

描述

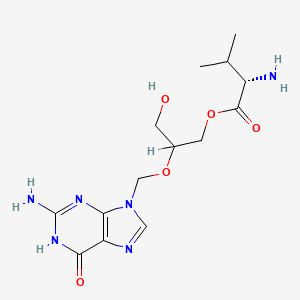

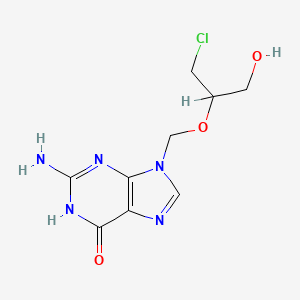

Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . Argatroban Impurity B is one of the impurities of Argatroban . It’s also known as "®-ethyl 4-methyl-1- ((S)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate" .

Synthesis Analysis

The synthesis of Argatroban and its impurities is a complex process. A mixture of standard solution was prepared by weighting Argatroban Intermediate and its related substances to yield a final concentration of 100% of Argatroban Intermediate and 3.0% of each Impurity A, Impurity B, Impurity C, Impurity D, Impurity E and Impurity F with respect to the sample concentration of 0.5mg/ml .科学研究应用

抗凝治疗监测

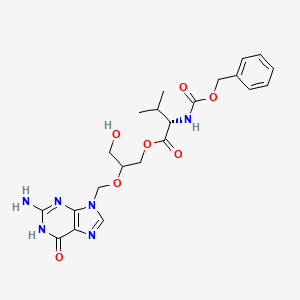

阿加曲班杂质 B: 在抗凝治疗监测方法的开发中发挥着至关重要的作用。 研究人员已经开发出高效液相色谱 (HPLC) 方法来定量血浆中的阿加曲班及其杂质,这对于确保抗凝治疗的安全性和有效性至关重要 {svg_1}.

药物安全性与药代动力学

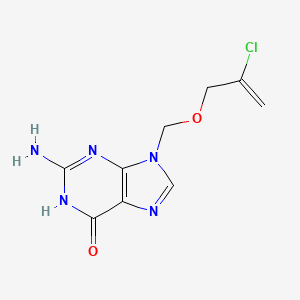

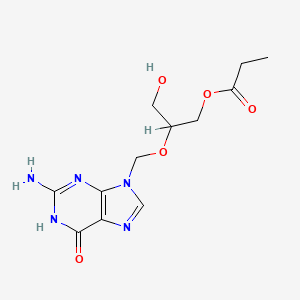

在药物开发过程中,密切监测This compound 的存在以确保安全。 其定量对于了解阿加曲班的药代动力学至关重要,因为杂质会显着影响药物的性能和安全性 {svg_2}.

生物技术进步

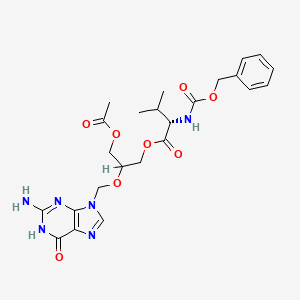

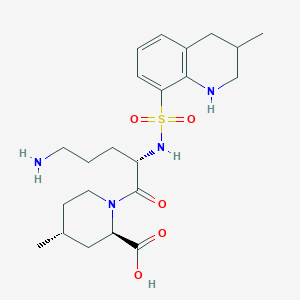

在生物技术领域,This compound 用于推动分析技术的进步,例如稳定性指示方法的开发。 这些方法对于评估药物质量并确保其符合严格的监管标准至关重要 {svg_3}.

临床研究应用

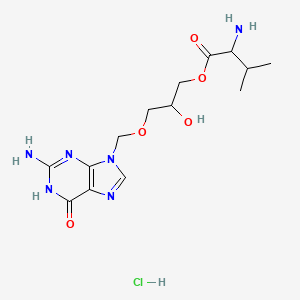

This compound: 在临床研究中发挥着重要作用,特别是在涉及抗凝剂的研究中。 它用于开发新的分析方法来测定体液中的直接口服抗凝剂 (DOAC) 和直接凝血酶抑制剂,这对于治疗药物监测和管理中毒病例至关重要 {svg_4}.

治疗药物开发

对This compound 的研究有助于治疗药物的开发。 通过了解其行为和相互作用,研究人员可以设计出具有更高疗效和更少副作用的抗凝治疗 {svg_5}.

急诊毒理学

This compound: 在急诊毒理学中也很重要。 开发快速检测和定量体液中抗凝剂的方法填补了该领域的重要空白,有助于管理涉及外伤、急性出血或器官衰竭的医疗紧急情况 {svg_6}.

作用机制

Target of Action

Argatroban, the parent compound of Argatroban Impurity B, is a synthetic, direct, selective thrombin inhibitor . Thrombin, a serine protease, plays a central role in the coagulation cascade, and its inhibition prevents the formation of blood clots .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Biochemical Pathways

The inhibition of thrombin by Argatroban impacts several biochemical pathways. It prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, all of which are involved in the coagulation cascade .

Pharmacokinetics

It is administered parenterally, and its anticoagulant effects are produced as plasma concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .

Result of Action

The inhibition of thrombin by Argatroban results in anticoagulant, anti-inflammatory, and potentially antiviral activities . It prevents the formation of blood clots, reduces inflammation, and may have potential therapeutic benefits in viral infections .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy. Furthermore, patient-specific factors such as the presence of sepsis can influence the dosing and effectiveness of Argatroban .

生化分析

Biochemical Properties

Argatroban Impurity B, like Argatroban, may interact with various enzymes and proteins in the body. Argatroban is known to inhibit thrombin, a key enzyme in the coagulation cascade . It is possible that Argatroban Impurity B may have similar interactions, although specific studies on this impurity are limited.

Cellular Effects

Argatroban has been shown to have significant effects on cells, particularly in the context of thrombosis . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Argatroban exerts its effects at the molecular level by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation and activation of coagulation factors . It is possible that Argatroban Impurity B may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Argatroban have shown that it has a rapid onset of action and its effects can be observed within minutes of administration .

Dosage Effects in Animal Models

Studies on Argatroban have shown that it can reduce stroke damage in animal models .

Metabolic Pathways

Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring .

Transport and Distribution

Argatroban is known to be distributed throughout the body and can cross the placenta .

Subcellular Localization

Studies on similar compounds suggest that they may localize to various cellular compartments depending on their specific roles and interactions .

属性

IUPAC Name |

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

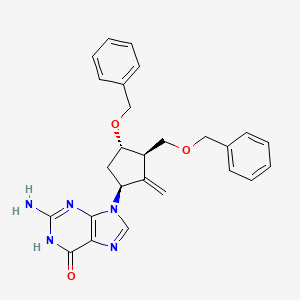

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)